molecular formula C14H19NO4 B8147946 Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8147946
M. Wt: 265.30 g/mol
InChI Key: YOAQJXQXFDCKAY-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and both hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of NMDA receptor modulators and kinase activators . Its molecular formula is C14H19NO3 (molecular weight: 249.31 g/mol), and it is typically stored at room temperature in dry conditions . Safety data indicate hazards such as skin/eye irritation (H315, H319, H335), necessitating precautions during handling .

Properties

IUPAC Name

benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAQJXQXFDCKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cannizzaro Reaction of 4-Piperidone

4-Piperidone undergoes a base-mediated reaction with excess formaldehyde to yield 4-hydroxy-4-(hydroxymethyl)piperidine. Under strong alkaline conditions (e.g., 40% NaOH), formaldehyde acts as both the electrophile and nucleophile, leading to a disproportionation reaction. The mechanism proceeds as follows:

4-Piperidone+2HCHONaOH4-Hydroxy-4-(hydroxymethyl)piperidine+HCOONa4\text{-Piperidone} + 2\text{HCHO} \xrightarrow{\text{NaOH}} \text{4-Hydroxy-4-(hydroxymethyl)piperidine} + \text{HCOONa}

Typical Conditions

ParameterSpecification
Formaldehyde ratio3:1 (relative to 4-piperidone)
Temperature0–5°C
Reaction time12–16 hours
Yield68–72%

This method is favored for its simplicity but requires careful pH control to avoid over-oxidation.

Reductive Amination of Glutaraldehyde Derivatives

An alternative approach involves reductive amination of glutaraldehyde derivatives with hydroxylamine, followed by catalytic hydrogenation. This method allows for modular functionalization but suffers from lower yields (45–55%) due to competing side reactions.

Protection of the Piperidine Amine Group

The free amine in 4-hydroxy-4-(hydroxymethyl)piperidine is protected using benzyl chloroformate (Cbz-Cl) to form the title compound.

Standard Cbz Protection Protocol

  • Reaction Setup :

    • 4-Hydroxy-4-(hydroxymethyl)piperidine (1 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • Triethylamine (1.2 eq) is added as a base to scavenge HCl.

    • Benzyl chloroformate (1.1 eq) is added dropwise at 0°C.

  • Workup :

    • The mixture is stirred for 4–6 hours at 20–25°C.

    • Quenched with ice-cold water, and the organic layer is washed with 5% HCl, NaHCO₃, and brine.

    • The product is isolated via rotary evaporation and purified by silica gel chromatography.

Optimized Parameters

ParameterSpecification
SolventDichloromethane
Temperature0°C (initial), 25°C (reaction)
Reaction time4–6 hours
Yield85–90%

Industrial-Scale Modifications

For large-scale production, continuous flow reactors replace batch processes to enhance safety and efficiency. Key adaptations include:

  • Solvent : Methyl tert-butyl ether (MTBE) replaces DCM for easier recycling.

  • Base : Sodium bicarbonate slurry is used instead of triethylamine to reduce costs.

  • Throughput : 10–12 kg/hour with ≥95% conversion efficiency.

Reaction Optimization and Challenges

Temperature Sensitivity

Exothermic reactions during Cbz-Cl addition necessitate precise temperature control. Excess heat leads to:

  • Overprotection : Formation of bis-Cbz byproducts (reduced by maintaining ≤25°C).

  • Ester Hydrolysis : Competing reaction in aqueous conditions (mitigated by anhydrous solvents).

Solvent Selection

Polar aprotic solvents like DCM or THF improve reagent solubility, while non-polar solvents (e.g., toluene) favor product crystallization. A mixed solvent system (DCM:toluene = 3:1) balances these effects.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

Key Spectral Data

TechniqueObservations
¹H NMR (CDCl₃)δ 7.21–7.32 (m, 5H, Ar–H), 3.67 (s, 3H, OCH₃), 2.85 (d, 2H, N–CH₂), 1.40–2.40 (m, 7H, piperidine)
ESI-MS [M+H]⁺ = 265.30 (calc. 265.30)
IR 3400 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O)

Industrial Production Workflow

A representative large-scale synthesis is outlined below:

Step Details
Piperidine Core 4-Piperidone (50 kg), formaldehyde (150 kg), NaOH (200 L, 40%), 0°C, 14 hours
Cbz Protection MTBE (300 L), Cbz-Cl (55 kg), NaHCO₃ slurry, 25°C, 5 hours
Purification Crystallization from ethyl acetate/hexane (1:4), yield: 87%

Emerging Methodologies

Recent advances focus on enzymatic catalysis and photochemical activation:

  • Lipase-Mediated Protection : Candida antarctica lipase B (CAL-B) enables selective Cbz protection in aqueous media (yield: 78%, 99% selectivity).

  • UV-Induced Reactions : Photoredox catalysts accelerate piperidine functionalization under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions, where the hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can also undergo reduction reactions, where the carboxylate group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is being investigated for its anticancer properties. For instance, piperidine analogs have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound's structural features may enhance its interaction with biological targets, potentially leading to improved therapeutic efficacy compared to existing treatments like bleomycin .

1.2 Neurological Disease Treatment

Piperidine derivatives are also being explored for their neuroprotective effects. Compounds similar to this compound have been identified as muscarinic receptor antagonists, which may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, contributing to increased levels of acetylcholine in the brain, thus enhancing cognitive function .

Synthesis and Chemical Properties

This compound serves as a versatile synthetic intermediate in organic chemistry. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities. The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl alcohol and carboxylic acid derivatives under controlled conditions .

Case Studies and Research Findings

3.1 Case Study: Anticancer Activity

In a study focused on the synthesis of piperidine derivatives, researchers developed a series of compounds based on this compound. These compounds were tested for their ability to induce apoptosis in cancer cells. The findings suggested that certain structural modifications significantly enhanced their cytotoxicity compared to traditional chemotherapeutics .

3.2 Case Study: Neuroprotective Effects

Another study evaluated the neuroprotective effects of piperidine-based compounds, including this compound, in models of Alzheimer's disease. The results indicated that these compounds could effectively inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress, showcasing their potential as therapeutic agents in neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TherapyInduces apoptosis in cancer cells; potential for improved efficacy
Neurological DiseasesActs as muscarinic receptor antagonist; enhances cognitive function
Synthetic IntermediateUsed in the synthesis of novel biologically active compounds

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
  • In the case of enzyme inhibition, Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
  • The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Molecular Targets and Pathways:

  • Enzymes such as acetylcholinesterase and other hydrolases.
  • Receptors involved in neurotransmission and signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl (-CH2OH) vs. Hydroxyl (-OH) : The hydroxymethyl group increases hydrophilicity and introduces a primary alcohol, enabling diverse reactivity (e.g., cross-coupling in and ) . In contrast, the hydroxyl group directly attached to the piperidine ring (as in Benzyl 4-hydroxypiperidine-1-carboxylate) reduces steric bulk but limits derivatization .
  • Aromatic Substituents : The o-tolyl group in tert-butyl 4-hydroxy-4-(o-tolyl)piperidine-1-carboxylate increases lipophilicity (logP), favoring membrane permeability .

Key Observations :

  • General Procedures (GP) : GP A/B () involve bromination and silica gel purification. Yields (61–75%) depend on reactant steric hindrance and stability .
  • Product State : Pyridine derivatives with methoxy groups (e.g., 6-methoxypyridin-3-yl) favor oily products due to reduced crystallinity, while solid products correlate with compact substituents (e.g., 5-methylpyridin-2-yl) .

Key Observations :

  • Hydroxymethyl and amino derivatives require stringent precautions due to irritation risks .
  • tert-Butyl-protected analogs () show fewer hazards, likely due to reduced reactivity .

Biological Activity

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (referred to as B4H4HMP ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

B4H4HMP is characterized by a piperidine ring with hydroxymethyl and benzyl substituents. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3 with a molecular weight of approximately 265.305 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of B4H4HMP primarily involves:

  • Enzyme Inhibition : B4H4HMP acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurological disorders such as Alzheimer's disease.
  • P2Y12 Receptor Modulation : The compound has been identified as an antagonist of P2Y12 receptors, which play a vital role in platelet aggregation and cardiovascular health. Its ability to inhibit these receptors indicates its potential in managing thrombotic disorders .
  • Blood-Brain Barrier Permeability : B4H4HMP's structure allows it to cross the blood-brain barrier effectively, making it suitable for central nervous system-targeting drugs .

Neurological Disorders

Research indicates that B4H4HMP may be beneficial in treating conditions like Alzheimer's disease due to its cholinesterase inhibitory activity. Studies have shown that compounds with similar structures exhibit neuroprotective effects by enhancing synaptic transmission and reducing neuroinflammation .

Cardiovascular Health

As a P2Y12 receptor antagonist, B4H4HMP could play a role in preventing thrombotic events. Its interaction with platelet aggregation pathways suggests it may be useful in developing antiplatelet therapies .

Cancer Research

Preliminary studies have suggested that derivatives of B4H4HMP exhibit antiproliferative effects against various cancer cell lines. For example, structural analogs have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

StudyFindings
Cholinesterase Inhibition B4H4HMP demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential neuroprotective effects (IC50 values not specified).
P2Y12 Antagonism Exhibited notable inhibition of platelet aggregation, indicating therapeutic potential in cardiovascular diseases.
Antiproliferative Activity Structural analogs showed IC50 values between 19.9 and 75.3 µM against cancer cell lines MDA-MB-231 and OVCAR-3 .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (a structurally related precursor) has been used in cross-electrophile coupling reactions with brominated pyridines under palladium catalysis. General procedures involve refluxing reactants in polar aprotic solvents like DMF with cesium carbonate as a base, achieving yields of 50–75% after purification via column chromatography .

Q. How is the compound structurally characterized in academic research?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard. For example, 1H^1H NMR of similar piperidine derivatives shows characteristic peaks for the benzyl group (δ 7.3–7.4 ppm) and piperidine protons (δ 1.2–4.2 ppm). HRMS confirms molecular ion peaks (e.g., [M+H]+^+) matching theoretical values within 3 ppm error .

Q. What safety precautions are critical during handling?

While specific toxicological data for this compound is limited, structurally related piperidine derivatives require:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Working in a fume hood to avoid inhalation of vapors.
  • Immediate flushing with water for 15 minutes in case of exposure .

Advanced Research Questions

Q. How does the compound serve as an intermediate in synthesizing bioactive molecules?

The hydroxymethyl and benzyl ester groups make it a versatile building block. For example, it has been used to synthesize pyridine-functionalized piperidines via cross-coupling, which are explored for enzyme inhibition (e.g., HDACs in cancer research). The hydroxyl group can also be oxidized or functionalized for further derivatization .

Q. What strategies resolve contradictions in reaction yields across studies?

Yield discrepancies (e.g., 50% vs. 75%) may arise from:

  • Catalyst loading : Higher Pd concentrations (1–5 mol%) improve turnover but risk side reactions.
  • Purification methods : Gradient elution (5–40% EtOAc/hexanes) optimizes separation of polar byproducts.
  • Substrate purity : Residual moisture in DMF reduces cesium carbonate efficacy, impacting yields .

Q. How can computational modeling predict the compound’s reactivity?

Molecular dynamics simulations and density functional theory (DFT) analyze conformational stability. For example, puckering coordinates (amplitude qq and phase ϕ\phi) quantify piperidine ring distortions, which influence nucleophilic reactivity at the hydroxymethyl group. Software like SHELX refines crystallographic data to validate computational predictions .

Q. What are the challenges in studying its biological activity?

  • Solubility : The compound’s hydrophobicity (logP ~2.5) necessitates DMSO or ethanol as solvents for in vitro assays.
  • Metabolic stability : Esterase-mediated cleavage of the benzyl group may require prodrug strategies for in vivo studies.
  • Target specificity : Structural analogs show off-target binding to serotonin receptors, necessitating SAR studies to optimize selectivity .

Methodological Tables

Q. Table 1. Cross-Coupling Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of polar intermediates
BaseCs2_2CO3_3Enhances deprotonation of hydroxyl groups
CatalystPd(OAc)2_2 (5 mol%)Balances activity and cost

Q. Table 2. NMR Chemical Shifts (CDCl3_3)

Proton Environmentδ (ppm)Reference
Benzyl aromatic7.3–7.4
Piperidine CH2_21.2–1.4 (axial), 2.8–3.2 (equatorial)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

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